The Strategic Utility of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene in Modern Drug Discovery and Development
The Strategic Utility of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its pharmacokinetic and pharmacodynamic profile. Among the arsenal of fluorinated building blocks, 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene emerges as a particularly valuable synthon, offering a unique constellation of reactive sites and electronic properties. This technical guide provides a comprehensive overview of its commercial availability, key characteristics, synthesis, and strategic applications in pharmaceutical research and development.
Commercial Availability and Sourcing
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is commercially available from a number of specialized chemical suppliers catering to the research and development sector. For researchers and procurement managers, identifying reliable sources is a critical first step in the experimental workflow. The primary Chemical Abstracts Service (CAS) number for this compound is 1214358-19-6 .
| Supplier | Product Number | Purity | Notes |
| SynQuest Laboratories | 1800-3-0K | 95% | Available in research quantities.[1] |
| BLD Pharm | BD01188966 | - | Listed among their extensive catalog of fluorinated building blocks.[2] |
| Arctom | BD-A590198 | - | Available for purchase. |
It is advisable to contact these suppliers directly for the most current information on availability, pricing, and lead times. When ordering, always reference the CAS number 1214358-19-6 to ensure the correct isomer is procured.
Physicochemical Properties and Safety Considerations
A thorough understanding of a compound's physical and chemical properties, as well as its hazard profile, is paramount for its safe and effective use in a laboratory setting.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1214358-19-6 | [1] |
| Molecular Formula | C₈H₄F₆ | [1] |
| Molecular Weight | 214.11 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | General observation for similar compounds |
| Boiling Point | Not explicitly available. Estimated to be in the range of 150-180 °C based on related structures. | N/A |
| Melting Point | Not available. Likely a low-melting solid or liquid at room temperature. | N/A |
| Density | Not explicitly available. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General chemical principles |
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene (CAS 1214358-19-6) is not widely available in public databases. However, based on the safety profiles of structurally similar fluorinated aromatic compounds, the following precautions are strongly recommended:
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Hazard Classification (Predicted):
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Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Keep away from heat, sparks, and open flames.
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Avoid breathing vapors or mist.
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Avoid contact with skin and eyes.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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It is imperative to consult the supplier-provided SDS upon receipt of the compound for the most accurate and detailed safety information.
The Role of Fluorine: A Bioisosteric and Metabolic Shielding Perspective
The strategic value of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene lies in the unique properties of its constituent fluorine-containing groups. Both the trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups are of immense interest in medicinal chemistry.
The trifluoromethyl group is a well-established bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and alter the charge distribution of the aromatic ring. Furthermore, the -CF₃ group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve a molecule's lipophilicity, which can aid in cell membrane permeability.[4]
The difluoromethyl group is a fascinating moiety that can act as a lipophilic hydrogen bond donor, a property not observed in its methyl or trifluoromethyl counterparts.[5] This ability to engage in hydrogen bonding can lead to enhanced binding affinity and selectivity for biological targets.[5] The -CHF₂ group also serves as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[5]
The presence of these two distinct fluorinated groups on a benzene ring, along with an additional fluorine atom, provides a versatile platform for creating novel molecular architectures with fine-tuned properties for drug discovery.
Synthetic Strategies and Methodologies
One plausible synthetic pathway could involve the introduction of the trifluoromethyl and difluoromethyl groups through established fluorination chemistries. For instance, the difluoromethyl group can be introduced via the reaction of an aldehyde with a difluorinating agent. The trifluoromethyl group can be installed through various methods, including the use of Ruppert's reagent (TMSCF₃) or by fluorination of a carboxylic acid.
The following diagram illustrates a generalized workflow for the synthesis of complex fluorinated aromatics, highlighting the types of transformations that would be involved.
Caption: Generalized synthetic workflow for fluorinated aromatic compounds.
For researchers embarking on the synthesis of this or related compounds, a thorough review of modern fluorination techniques is highly recommended.
Applications in Drug Discovery and Development
The true value of 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene lies in its potential as a key intermediate in the synthesis of complex, biologically active molecules. The distinct reactivity of the aromatic ring, influenced by the three fluorine-containing substituents, allows for selective functionalization to build more elaborate structures.
This building block is particularly well-suited for the synthesis of:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The unique electronic properties of this compound can be leveraged to tune the binding affinity and selectivity for the target kinase.
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GPCR Ligands: G-protein coupled receptors are a major class of drug targets. The lipophilicity and hydrogen bonding capabilities of molecules derived from this intermediate can be optimized for potent and selective GPCR modulation.
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Agrochemicals: The principles of metabolic stability and target affinity are also crucial in the design of modern pesticides and herbicides. Fluorinated compounds often exhibit enhanced efficacy and favorable environmental profiles.
The following diagram illustrates the logical flow of utilizing this building block in a drug discovery program.
Caption: Role of the title compound in a typical drug discovery pipeline.
Conclusion
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene represents a valuable and commercially available building block for researchers in the pharmaceutical and agrochemical industries. Its unique combination of a difluoromethyl group, a trifluoromethyl group, and a fluorine atom on a benzene ring provides a powerful tool for the synthesis of novel compounds with potentially enhanced biological activity, metabolic stability, and target selectivity. While detailed experimental data for this specific compound is somewhat limited in the public domain, its structural motifs are well-studied, and its utility can be inferred from the vast body of literature on fluorinated compounds in medicinal chemistry. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of specialized building blocks like 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene will undoubtedly play an increasingly important role in the future of drug discovery.
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